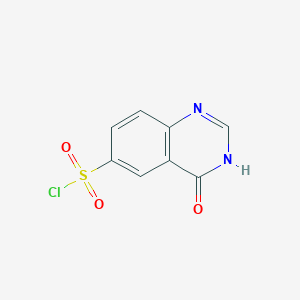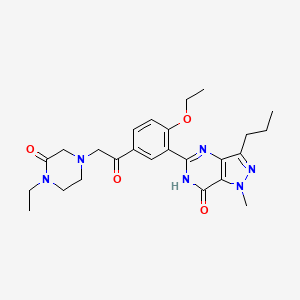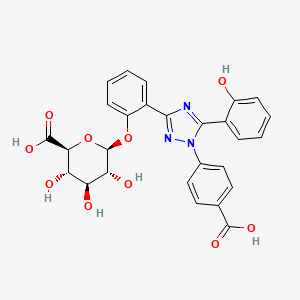![molecular formula C10H15N3O B1437491 N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide CAS No. 1040693-51-3](/img/structure/B1437491.png)
N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide
Vue d'ensemble
Description
“N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide” is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide” is defined by its molecular formula, C10H15N3O . For more detailed structural information, such as bond lengths and angles, a crystallographic analysis would be required.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide” such as melting point, boiling point, and density are not available in the current search results .Applications De Recherche Scientifique
Inflammation Inhibition
A study identified N-pyridinyl(methyl)indolylpropanamides as potent compounds for topical and systemic inflammation inhibition, acting as non-acidic NSAIDs. Among the synthesized compounds, N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide] exhibited higher activity than ibuprofen, comparable to dexamethasone in a TPA-induced mouse ear swelling assay (Dassonville et al., 2008).
Muscle Relaxant and Anticonvulsant Activities
N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives were evaluated for their muscle relaxant and anticonvulsant activities. Specifically, 3-diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide showed selective activities, highlighting the potential of such compounds in therapeutic applications (Tatee et al., 1986).
Immunosuppressive Potential
Research on N-pyridinyl(methyl)-indol-3-ylpropanamides has shown their potential as immunosuppressive agents. In vitro and in vivo evaluations revealed that these compounds could inhibit murine T cell proliferation and show immunosuppressive activity, suggesting their use in autoimmune disorders (Carbonnelle et al., 2007).
Antibacterial Activity
A study on the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives revealed good antibacterial activity against Rhizobium radiobacter, illustrating the antibacterial potential of such compounds (Tumosienė et al., 2012).
Anticancer Activity
The synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides led to the identification of compounds with notable antiproliferative activity against human HCT-116 and MCF-7 cell lines, indicating their potential as anticancer agents (El Rayes et al., 2019).
Propriétés
IUPAC Name |
N-methyl-3-(pyridin-3-ylmethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-11-10(14)4-6-13-8-9-3-2-5-12-7-9/h2-3,5,7,13H,4,6,8H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWNLSPWFUKHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



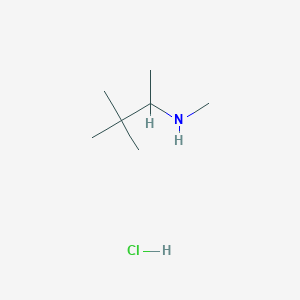
![N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1437409.png)
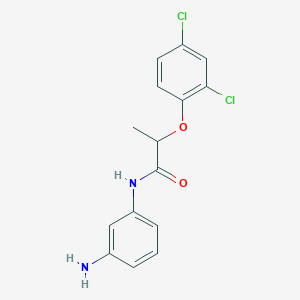
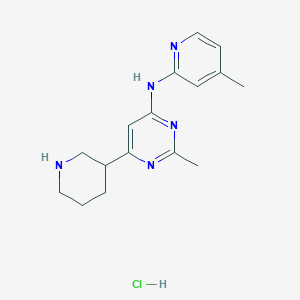
![2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B1437414.png)
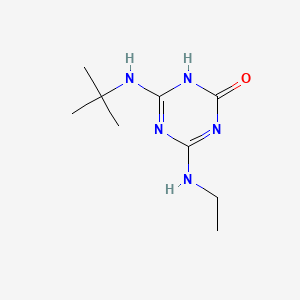
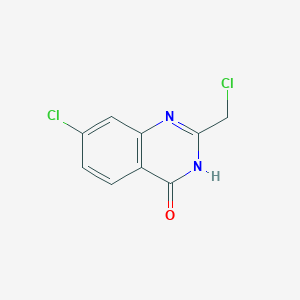
![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1437420.png)
![Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437423.png)
![2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1437424.png)
![N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1437425.png)
